Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate
Overview
Description
Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate is a chemical compound with the molecular formula C19H15NO5 and a molecular weight of 337.33 g/mol . This compound is known for its unique structure, which includes an isoxazole ring and a phenoxybenzoyl group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary target of Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate is protoporphyrinogen oxidase (PPO) . PPO is an important enzyme involved in the synthesis of porphyrin, a group of compounds essential for various biological functions such as oxygen transport and photosynthesis .
Mode of Action
This compound acts as a PPO inhibitor . By inhibiting the activity of PPO, it interferes with the synthesis of porphyrins in the plant . This leads to the accumulation of the enzyme product protoporphyrin IX in the cytoplasm .
Biochemical Pathways
The inhibition of PPO activity by this compound affects the porphyrin synthesis pathway . The accumulated protoporphyrin IX, when exposed to light, reacts with oxygen to produce large amounts of reactive oxygen species . These reactive oxygen species can damage plant cell membranes, leading to rapid plant burn symptoms .
Result of Action
The result of this compound’s action is the rapid onset of plant burn symptoms due to the damage caused by reactive oxygen species to the plant cell membranes . This damage is a direct result of the compound’s inhibition of PPO and the subsequent accumulation of protoporphyrin IX .
Biochemical Analysis
Biochemical Properties
Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, it may inhibit certain signaling pathways, leading to changes in cell proliferation and apoptosis. Additionally, it can impact the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux and alter the levels of specific metabolites, thereby influencing the overall metabolic state of the cell. The interactions with metabolic enzymes are essential for understanding how this compound modulates cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The localization within subcellular structures influences its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate typically involves multiple steps. One common method starts with the preparation of 4-phenoxybenzoyl chloride from 4-phenoxybenzoic acid. This is achieved by reacting 4-phenoxybenzoic acid with oxalyl chloride in the presence of a catalytic amount of DMF (dimethylformamide) and dichloromethane as the solvent . The resulting 4-phenoxybenzoyl chloride is then reacted with ethyl isoxazole-3-carboxylate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate can be compared with other similar compounds, such as:
4-Phenoxybenzoic acid: This compound shares the phenoxybenzoyl group but lacks the isoxazole ring, making it less versatile in certain reactions.
Ethyl isoxazole-3-carboxylate: This compound contains the isoxazole ring but lacks the phenoxybenzoyl group, limiting its applications in specific contexts.
The unique combination of the phenoxybenzoyl group and the isoxazole ring in this compound makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 4-(4-phenoxybenzoyl)-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-2-23-19(22)17-16(12-24-20-17)18(21)13-8-10-15(11-9-13)25-14-6-4-3-5-7-14/h3-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSJNELHRVBXLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231614 | |
Record name | Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-09-4 | |
Record name | Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952183-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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